4-Hexyn-3-ol

概要

説明

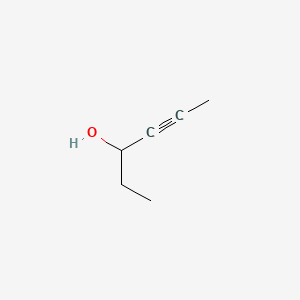

4-Hexyn-3-ol is an organic compound with the molecular formula C6H10O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. The compound is also known for its hydroxyl group attached to the third carbon atom, making it an alcohol. This unique structure gives this compound distinct chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

4-Hexyn-3-ol can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with acetylene in the presence of a base, followed by hydrolysis. Another method includes the partial hydrogenation of 4-Hexyn-3-one using a palladium catalyst under controlled conditions to yield this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 4-Hexyn-3-one. This process typically employs palladium on carbon as a catalyst and operates under mild conditions to ensure selective hydrogenation, avoiding over-reduction to the corresponding alkane.

化学反応の分析

Types of Reactions

4-Hexyn-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 4-Hexyn-3-one using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The triple bond can be reduced to form 4-Hexen-3-ol or 4-Hexan-3-ol using hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

Oxidation: 4-Hexyn-3-one.

Reduction: 4-Hexen-3-ol or 4-Hexan-3-ol.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Chemical Properties and Structure

4-Hexyn-3-ol features a hydroxyl group (-OH) attached to a carbon chain that includes a triple bond. Its molecular weight is 98.15 g/mol, and it has a boiling point of approximately 94°C to 95°C at 105 mmHg. The compound's structure can be represented by the following SMILES notation: CCC(O)C#CC .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : The alkyne functional group allows for further functionalization, making it a valuable building block in the synthesis of more complex organic compounds.

- Preparation of Pharmaceuticals : Its derivatives have been explored for potential pharmaceutical applications, especially in the development of anti-cancer agents and other therapeutic compounds .

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that compounds related to this compound demonstrate antimicrobial activity against certain pathogens. This makes it a candidate for developing new antimicrobial agents .

- Phytochemical Investigations : In studies involving plant extracts, this compound has been identified as a significant compound contributing to the bioactivity of certain medicinal plants, such as Curtisia dentata. Its presence in these extracts correlates with their pharmacological effects .

Spectroscopic Studies

The compound has been subjected to various spectroscopic analyses, including:

- Microwave Spectroscopy : Research utilizing microwave spectroscopy has provided insights into the conformational behavior of this compound. The study revealed that different conformers exhibit varying barriers to internal rotation, which is critical for understanding its chemical behavior and reactivity .

Case Studies

-

Conformational Analysis :

A study conducted by Eibl et al. utilized microwave spectroscopy to analyze the conformational landscape of this compound. The research highlighted how the length of the alkyl chain and the position of the hydroxyl group influence the barrier to internal rotation, revealing significant insights into its molecular dynamics . -

Phytochemical Evaluation :

Research on Curtisia dentata demonstrated that this compound plays a role in the plant's medicinal properties. The study evaluated various extracts for their efficacy against known pathogens, establishing a link between the presence of this compound and enhanced bioactivity .

作用機序

The mechanism of action of 4-Hexyn-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in addition reactions. These interactions can affect enzyme activity, cellular signaling pathways, and other biochemical processes.

類似化合物との比較

Similar Compounds

4-Hexen-3-ol: Similar structure but with a double bond instead of a triple bond.

4-Hexan-3-ol: Similar structure but with a single bond instead of a triple bond.

3-Hexyn-1-ol: Similar structure but with the hydroxyl group on the first carbon atom.

Uniqueness

4-Hexyn-3-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination imparts distinct reactivity and properties compared to its analogs, making it valuable in various chemical and industrial applications.

生物活性

4-Hexyn-3-ol, a compound with the molecular formula C₆H₁₀O, is an alkyne alcohol that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by a terminal alkyne functional group and a hydroxyl group, which contribute to its reactivity and biological activity. The compound can exist in multiple conformers due to the flexibility of its carbon chain, which influences its interactions with biological targets .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

2. Anticancer Potential

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays indicate that it can inhibit the proliferation of certain cancer cell lines. For example, it was observed to induce apoptosis in breast cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

3. Cytotoxic Effects

The compound has also been evaluated for cytotoxicity against different cell types. The findings suggest that this compound can selectively induce cell death in malignant cells while sparing normal cells, which is crucial for therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid membranes, causing destabilization and cell lysis.

- Apoptosis Induction : Studies have shown that this compound can activate apoptotic pathways in cancer cells, potentially through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various alkyne alcohols, this compound demonstrated significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of several control compounds, indicating its potential as a lead compound in antibiotic development .

Case Study 2: Cancer Cell Line Studies

A series of experiments involving human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were found to be comparable to established chemotherapeutic agents, suggesting that it could be developed further for cancer therapy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Hexyn-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : this compound (CAS 20739-59-7) can be synthesized via alkynylation of ketones using Grignard reagents or acetylide intermediates. For example, reacting 3-hexyn-2-one with a reducing agent like sodium borohydride (NaBH₄) under controlled pH and temperature may yield the alcohol. Optimization involves adjusting solvent polarity (e.g., THF or ethers), reaction time, and stoichiometry to minimize side products like over-reduction or alkyne hydration. Characterization via GC-MS or NMR is critical to confirm purity .

Q. How can microwave spectroscopy and quantum chemical calculations be applied to characterize this compound’s molecular structure?

- Methodological Answer : Microwave spectroscopy in the 2–26.5 GHz range, combined with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**), identifies conformational isomers. The molecule’s −C≡C− group reduces steric hindrance, enabling near-free internal rotation of the propynyl methyl group. Spectral lines are analyzed using programs like XIAM or BELGI-C1 to fit rotational constants and torsional barriers. This approach resolves up to three conformers with distinct dipole moments .

Q. What are the key reactivity patterns of this compound in oxidation and substitution reactions?

- Methodological Answer : The hydroxyl group undergoes oxidation with pyridinium chlorochromate (PCC) to yield 4-hexyn-3-one, while nucleophilic substitution (e.g., using SOCl₂ or PBr₃) replaces the −OH group with halides. Steric effects from the alkyne and methyl groups influence reaction rates. Monitoring via TLC and IR spectroscopy (O−H stretch at ~3300 cm⁻¹) ensures reaction progress .

Advanced Research Questions

Q. How do conformational dynamics of this compound impact its spectroscopic and reactive properties?

- Methodological Answer : The molecule’s nine possible conformers (C₁ symmetry) exhibit varying torsional barriers due to the −C≡C− spacer. Microwave studies reveal three dominant conformers with internal rotation barriers <50 cm⁻¹. These dynamics affect hydrogen-bonding capacity and steric interactions in catalytic applications. Computational modeling (e.g., MP2/cc-pVTZ) predicts relative conformer stability, which can be validated via temperature-dependent NMR .

Q. What strategies resolve contradictions between experimental and computational data in torsional barrier analysis?

- Methodological Answer : Discrepancies arise from approximations in DFT functionals or basis sets. To address this:

- Compare multiple computational methods (e.g., CCSD(T) vs. DFT).

- Validate with isotopic substitution in microwave spectra.

- Use Bayesian statistical models to quantify uncertainty in barrier heights.

Cross-referencing with IR spectroscopy (torsional modes <100 cm⁻¹) provides additional validation .

Q. How can researchers design experiments to probe the interplay between alkyne geometry and hydrogen bonding in this compound derivatives?

- Methodological Answer : Synthesize derivatives with electron-withdrawing groups (e.g., −CF₃) to modulate alkyne electron density. Use X-ray crystallography to assess hydrogen-bonding networks and compare with solvent effects in NMR (e.g., DMSO vs. CDCl₃). Time-resolved fluorescence spectroscopy quantifies excited-state interactions influenced by alkyne conjugation .

Q. Safety and Compliance

特性

IUPAC Name |

hex-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h6-7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARLLBDFLHNKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942953 | |

| Record name | Hex-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20739-59-7 | |

| Record name | 4-Hexyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20739-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020739597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。